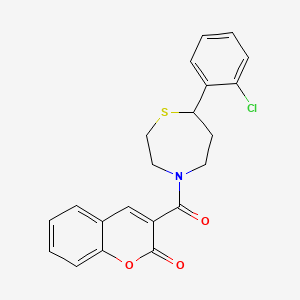

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRIYEOZBOVYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazepane ring and a chromenone moiety, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 394.9 g/mol. The structure includes a chlorophenyl group, enhancing its potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Chlorophenyl Group : This step often involves nucleophilic substitution reactions.

- Formation of the Chromenone Moiety : This can be accomplished through condensation reactions with carbonyl compounds.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. For example, a related compound demonstrated significant growth inhibition in B16-F10, HT29, and Hep G2 cell lines with IC50 values ranging from 0.6 to 10.4 μM .

| Compound | B16-F10 (μM) | HT29 (μM) | Hep G2 (μM) |

|---|---|---|---|

| 7 | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |

| 10 | 0.6 ± 0.0 | 1.1 ± 0.1 | 0.9 ± 0.0 |

These results indicate that compounds with similar structures may exhibit potent anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

The mechanism of action for this compound is not fully elucidated but may involve:

- Apoptosis Induction : Studies have shown that certain derivatives lead to significant apoptotic effects in treated cells, with total apoptosis rates ranging from 40% to 85% .

- Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can increase the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting cytostatic effects .

Case Studies

A notable case study involved testing the biological activity of a series of coumarin derivatives similar to our compound against various cancer cell lines:

- Cell Viability Assays : The MTT assay was employed to assess cell viability post-treatment.

- Flow Cytometry : Used to analyze cell cycle distribution and apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2H-Chromen-2-one Derivatives

(a) (E)-3-[3-(2-Chlorophenyl)acryloyl]-2H-chromen-2-one (3o)

- Structure : Retains the coumarin core but substitutes the thiazepane-carbonyl group with an acryloyl chain and a 2-chlorophenyl group.

- Synthesis : Prepared via condensation reactions, yielding 51.2% with characterized ¹H NMR signals (e.g., δ 8.61 ppm for the coumarin proton) .

(b) 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

- Structure : Coumarin substituted with a triazolyl-hydroxymethyl group.

- Significance : Demonstrates how polar substituents (e.g., hydroxymethyl) can enhance solubility and bioavailability compared to hydrophobic groups like 2-chlorophenyl .

(c) 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one

- Structure: Shares the 7-(2-chlorophenyl)-1,4-thiazepane moiety but linked to an oxazolidinone instead of coumarin.

- Molecular Weight: 354.9 g/mol (C₁₆H₁₉ClN₂O₃S), significantly lower than the target compound’s estimated ~404.88 g/mol (C₂₁H₁₇ClNO₃S) .

Data Table: Key Comparative Metrics

*Estimated based on structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.